molecular formula C21H25N5O4S B15109576 methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B15109576
M. Wt: 443.5 g/mol
InChI Key: HADXRARFZNUMTO-UHFFFAOYSA-N
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Description

The compound methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone derivative featuring a benzothiazole ring, a morpholine-ethylamino substituent, and a methyl ester group. Its structure comprises:

  • Benzothiazole substituent: A fused aromatic heterocycle at position 1, known for enhancing π-π stacking and bioactivity in medicinal chemistry .
  • Morpholine-ethylamino side chain: A tertiary amine linked via an ethyl group, improving solubility and membrane permeability .
  • Methyl acetate group: A polar ester at position 3, influencing lipophilicity and metabolic stability .

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H25N5O4S/c1-14(22-7-8-25-9-11-30-12-10-25)19-16(13-18(27)29-2)24-26(20(19)28)21-23-15-5-3-4-6-17(15)31-21/h3-6,24H,7-13H2,1-2H3

InChI Key

HADXRARFZNUMTO-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyrazolone derivatives highlights key differences in substituents, synthesis routes, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Implications References
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate Pyrazolone Benzothiazole, morpholine-ethylamino, methyl acetate Enhanced π-π stacking (benzothiazole), solubility (morpholine), metabolic stability (ester)
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Pyrazolone Thiomethylphenyl, hydroxy group Increased lipophilicity (thiomethyl), potential antioxidant activity (hydroxy)
4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide Pyrazolone Sulfonamide, fluoroanilino Anticancer potential (sulfonamide), enhanced target binding (fluoroanilino)
Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate Pyrazolone Ethyl phenylpropanoate, p-tolyl Improved pharmacokinetics (bulky ester), aromatic interactions (p-tolyl)

Key Findings

The morpholine-ethylamino chain offers superior solubility compared to thiomethyl or sulfonamide groups, critical for oral bioavailability .

Synthesis Routes :

  • The target compound’s synthesis likely follows methods similar to those for thiomethyl-substituted pyrazolones, involving condensation of hydrazine derivatives with β-keto esters .
  • Sulfonamide-containing analogs (e.g., ) require additional sulfonation steps, increasing synthetic complexity.

Stability: The morpholine moiety may confer resistance to oxidative degradation compared to hydroxy-substituted analogs .

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